molecular formula C8H10O2 B14597200 (2-Oxocyclohexylidene)acetaldehyde CAS No. 61203-04-1

(2-Oxocyclohexylidene)acetaldehyde

Cat. No.: B14597200
CAS No.: 61203-04-1
M. Wt: 138.16 g/mol
InChI Key: FUXBPMKBCJEURD-UHFFFAOYSA-N
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Description

(2-Oxocyclohexylidene)acetaldehyde is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Oxocyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexene to form a 1,2-diol, followed by oxidative cleavage to yield the desired aldehyde and ketone functionalities . Another method includes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is also a common industrial method .

Chemical Reactions Analysis

Types of Reactions

(2-Oxocyclohexylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Oxocyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The carbonyl groups (aldehyde and ketone) are highly reactive and can undergo nucleophilic addition reactions. The aldehyde group can be oxidized to a carboxylic acid, while the ketone group can be reduced to a secondary alcohol . These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the carbonyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxocyclohexylidene)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of carbonyl group .

Properties

CAS No.

61203-04-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-(2-oxocyclohexylidene)acetaldehyde

InChI

InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h5-6H,1-4H2

InChI Key

FUXBPMKBCJEURD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC=O)C1

Origin of Product

United States

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